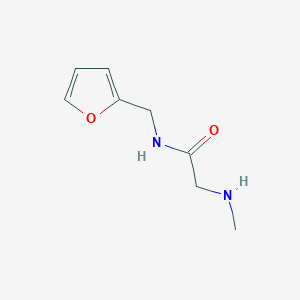

N-(2-furylmethyl)-2-(methylamino)acetamide

説明

Contextualization of the Compound in Contemporary Chemical Biology Research

In modern chemical biology and drug discovery, the exploration of novel molecular scaffolds is paramount for identifying new therapeutic agents. The process often involves the synthesis and evaluation of compounds that combine known pharmacophores—subunits with established biological activities—in new ways. N-(2-furylmethyl)-2-(methylamino)acetamide fits squarely within this paradigm. It is a heterocyclic compound, a class of molecules that forms the basis of a vast number of pharmaceutical drugs. orientjchem.org The investigation of such compounds is driven by the need to address complex diseases and combat rising drug resistance. utripoli.edu.ly Research into molecules like this compound is typically aimed at screening for specific biological effects, such as antimicrobial or anti-inflammatory properties, based on the known activities of its constituent parts. ijabbr.comarchivepp.com

Academic Significance of the Furylmethyl and Methylaminoacetamide Moieties

The academic interest in this compound stems from the well-documented importance of its two primary structural components: the furylmethyl group and the methylaminoacetamide group.

The furylmethyl moiety , derived from furfurylamine (B118560), is a key building block in organic synthesis and medicinal chemistry. guidechem.comresearchgate.net The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom, which is found in numerous biologically active natural products and synthetic drugs. ijabbr.comnih.gov Its electron-rich nature and ability to participate in hydrogen bonding can facilitate interactions with biological targets like enzymes and receptors. orientjchem.orgutripoli.edu.ly Furan derivatives have been investigated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. utripoli.edu.lyresearchgate.net For instance, the diuretic drug furosemide (B1674285) and the anti-ulcer medication ranitidine (B14927) both contain structural elements derived from furan. nih.gov

The methylaminoacetamide moiety is a functionalized amide structure that offers significant versatility in molecular design. The acetamide (B32628) group (CH3CONH2) is a simple yet crucial functional group in medicinal chemistry, known for its chemical stability and its capacity to form hydrogen bonds, which influences solubility and target binding. patsnap.compatsnap.com Acetamide derivatives are explored for a vast range of therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents. archivepp.comnih.govnih.gov The "methylamino" component indicates N-methylation, a common strategy in drug design to modulate a compound's physicochemical properties. N-methylation can impact a molecule's potency, selectivity, metabolic stability, and cell permeability. mdpi.com Substituted aminoacetamides have been identified as promising scaffolds in the search for new treatments for diseases like malaria. nih.govresearchgate.net

Overview of Academic Research Trajectories for this compound

Given the absence of specific research on this compound, its potential academic research trajectories can be inferred from studies on analogous compounds. A primary research path would involve its chemical synthesis, likely through the reaction of furfurylamine with a suitable N-methylated chloroacetamide derivative.

Following a confirmed synthesis and characterization, the compound would undergo a series of biological screenings. Based on the activities of its moieties, these would logically include:

Antimicrobial assays against a panel of pathogenic bacteria and fungi. utripoli.edu.ly

Anti-inflammatory screening to assess its ability to inhibit enzymes like cyclooxygenase (COX). archivepp.com

Antiproliferative assays against various cancer cell lines to determine any cytotoxic potential. nih.gov

Antiviral studies to evaluate its efficacy against viral replication. researchgate.net

Further research would involve structure-activity relationship (SAR) studies, where derivatives of the parent compound are synthesized to optimize biological activity and improve pharmacokinetic properties.

Structure

3D Structure

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-9-6-8(11)10-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVWBVDUBKUYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Stereochemical Considerations in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-(2-furylmethyl)-2-(methylamino)acetamide, both ¹H and ¹³C NMR would provide critical information for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (furan, position 5) | ~7.4 | Doublet of doublets | ~1.8, ~0.8 |

| H (furan, position 3) | ~6.3 | Doublet of doublets | ~3.2, ~0.8 |

| H (furan, position 4) | ~6.2 | Doublet of doublets | ~3.2, ~1.8 |

| -CH₂- (furfuryl) | ~4.4 | Doublet | ~5-6 |

| -NH- (amide) | ~8.0 (broad) | Triplet | ~5-6 |

| -CH₂- (acetamide) | ~3.1 | Singlet | N/A |

| -NH- (methylamino) | ~1.5 (broad) | Singlet | N/A |

| -CH₃ (methylamino) | ~2.4 | Singlet | N/A |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom.

Predicted ¹³³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | ~170 |

| C (furan, position 2) | ~152 |

| C (furan, position 5) | ~142 |

| C (furan, position 3) | ~110 |

| C (furan, position 4) | ~107 |

| -CH₂- (acetamide) | ~58 |

| -CH₂- (furfuryl) | ~36 |

| -CH₃ (methylamino) | ~35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C8H12N2O2), the calculated exact mass is 168.0899 g/mol . HRMS would confirm this exact mass, thereby verifying the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule.

Loss of the furfuryl group: Cleavage of the C-N bond connecting the furan (B31954) ring to the rest of the molecule.

Predicted Key Fragments in Mass Spectrometry

| m/z | Possible Fragment Ion |

| 168 | [M]⁺ (Molecular ion) |

| 95 | [C₅H₅O-CH₂]⁺ (Furfuryl cation) |

| 81 | [C₄H₃O-CH₂]⁺ (Furanotropylium ion) |

| 73 | [CH₃-NH-CH₂-C=O]⁺ |

| 58 | [CH₃-NH-CH₂]⁺ |

| 44 | [CH₃-NH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 (broad) | N-H (amide and amine) | Stretching |

| ~3110 | C-H (furan) | Stretching |

| ~2950 | C-H (aliphatic) | Stretching |

| ~1650 (strong) | C=O (amide I band) | Stretching |

| ~1560 | N-H (amide II band) | Bending |

| ~1500, ~1450 | C=C (furan ring) | Stretching |

| ~1250 | C-N | Stretching |

| ~1010 | C-O-C (furan ring) | Stretching |

Conformational Analysis and Rotational Isomerism

The presence of several single bonds in this compound allows for the existence of different rotational isomers (conformers). The most significant rotational barriers are expected around the amide C-N bond and the C-C bond of the acetamide (B32628) moiety.

Amide Bond (CO-N): Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the possibility of cis and trans isomers. For secondary amides, the trans conformation is generally more stable.

Other Single Bonds: Rotation around the other single bonds, such as the furfuryl-CH₂ bond and the CH₂-CO bond, will also lead to various conformers. The preferred conformations will be those that minimize steric interactions and maximize favorable electronic interactions, such as hyperconjugation.

Computational modeling, using methods like Density Functional Theory (DFT), would be a valuable tool to explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them.

Synthetic Methodologies and Chemical Derivatization Strategies of N 2 Furylmethyl 2 Methylamino Acetamide

Established Synthetic Routes to N-(2-furylmethyl)-2-(methylamino)acetamide for Research Synthesis

The synthesis of this compound for research purposes typically follows established principles of amide bond formation. A common and logical approach involves a two-step sequence starting from commercially available precursors. This method ensures high yields and purity, which are critical for academic research.

The primary route involves the initial acylation of furfurylamine (B118560) with a haloacetyl chloride, followed by a nucleophilic substitution with methylamine.

Step 1: Synthesis of 2-chloro-N-(2-furylmethyl)acetamide. Furfurylamine is reacted with chloroacetyl chloride. This reaction is often carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid byproduct. chemicalbook.comresearchgate.net This is a variation of the Schotten-Baumann reaction, a well-established method for synthesizing amides from amines and acid chlorides. ijper.org

Step 2: Synthesis of this compound. The intermediate, 2-chloro-N-(2-furylmethyl)acetamide, is then treated with methylamine. The methylamine acts as a nucleophile, displacing the chloride ion to form the final product.

An alternative, though similar, pathway could involve starting with a 2-bromoacetamide, which is also a good leaving group for the subsequent nucleophilic substitution by methylamine. researchgate.net

Table 1: Established Two-Step Synthesis Overview

| Step | Reactant 1 | Reactant 2 | Key Reagents | Product | Reaction Type |

|---|---|---|---|---|---|

| 1 | Furfurylamine | Chloroacetyl chloride | Base (e.g., NaOH, Triethylamine) | 2-chloro-N-(2-furylmethyl)acetamide | Acylation |

Novel Synthetic Methodologies and Process Optimization for Academic Applications

For academic applications, optimizing synthetic routes to improve efficiency, reduce waste, and simplify procedures is a constant goal. Novel methodologies for the synthesis of this compound could involve one-pot procedures or the use of advanced coupling reagents.

A potential one-pot synthesis could involve the reaction of furfurylamine, N-methylglycine (sarcosine), and a coupling agent in a single reaction vessel. This approach avoids the isolation of the haloacetamide intermediate, thereby saving time and reducing solvent waste. Common coupling agents used in modern amide synthesis include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with additives like HOBt (Hydroxybenzotriazole). google.com

Process optimization would focus on:

Solvent Selection: Utilizing greener solvents or minimizing solvent volume.

Catalyst Use: Investigating catalysts that can accelerate the reaction rate or allow for milder reaction conditions.

Purification Techniques: Employing modern chromatographic techniques for efficient purification of the final compound.

Regioselective and Stereoselective Synthesis Approaches

The structure of this compound is achiral and lacks constitutional isomers where regioselectivity would be a concern in the final amide-forming steps. The furan (B31954) ring is substituted at the 2-position, and the acetamide (B32628) backbone is clearly defined.

However, the principles of regioselective and stereoselective synthesis become critical when considering the synthesis of more complex analogues.

Regioselectivity: If a substituted furfurylamine were used as a starting material, controlling the site of further substitutions on the furan ring would require regioselective strategies.

Stereoselectivity: If a chiral amine or a chiral derivative of methylamino acetic acid were used, stereoselectivity would be paramount. For instance, synthesizing an enantiomerically pure analogue would necessitate either starting with enantiopure materials or employing a stereoselective reaction. Chemo-enzymatic methods are particularly powerful for achieving high enantioselectivity. researchgate.net For example, the kinetic resolution of a racemic alcohol intermediate using a lipase can produce chiral building blocks for the synthesis of specific enantiomers. researchgate.net

Derivatization Strategies for Structural Modification and Analogue Generation

Derivatization is a key strategy for exploring structure-activity relationships (SAR) and generating novel compounds. For this compound, structural modifications can be envisioned at several positions to create a library of analogues. nih.gov

Modification of the Furan Ring: Introduction of substituents (e.g., alkyl, halogen, nitro groups) at the 3, 4, or 5-positions of the furan ring. The 5-nitro-furan moiety is a known feature in some bioactive compounds. newdrugapprovals.org

Modification of the Methylamino Group: The methyl group can be replaced by other alkyl, cycloalkyl, or aryl groups to probe the effect of steric and electronic properties at this position. researchgate.net

Modification of the Amide N-substituent: The furfuryl group can be replaced with other aromatic or heterocyclic moieties, such as phenyl, pyridinyl, or thiazolyl groups. scispace.com

Modification of the Acetamide Backbone: The methylene group (-CH2-) of the acetamide could be substituted, or the entire N-methylglycine portion could be replaced with other amino acids.

Table 2: Potential Derivatization Strategies

| Modification Site | Original Group | Potential New Group(s) | Resulting Analogue Class |

|---|---|---|---|

| Furan Ring (Position 5) | Hydrogen | Nitro (-NO2), Methyl (-CH3) | 5-Substituted furan analogues |

| Amino Group | Methyl (-CH3) | Ethyl (-C2H5), Propyl (-C3H7), Cyclohexyl | N-Alkyl/N-Cycloalkyl analogues |

| Amide Nitrogen | Furfuryl | Benzyl, Pyridylmethyl | N-Aryl/N-Heteroarylmethyl analogues |

Chemo-enzymatic Synthetic Pathways for Enantioselective Production

While the parent compound is achiral, chemo-enzymatic synthesis offers a highly efficient and selective route for producing chiral derivatives. frontiersin.org This approach combines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions. frontiersin.orgnih.gov

A key application would be in the enantioselective production of analogues. For example, if an analogue containing a chiral center, such as N-(2-furylmethyl)-2-(methylamino)propanamide, were desired, an enzyme could be used for kinetic resolution. Lipases, such as Lipase B from Candida antarctica, are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, providing access to enantiomerically pure intermediates. researchgate.net

Furthermore, biocatalysis can be employed in the synthesis of precursors. A chemo-biocatalytic cascade has been reported for the synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide directly from renewable biomass, highlighting a green chemistry approach to key starting materials. semanticscholar.org

Challenges and Innovations in the Efficient Synthesis of this compound and its Derivatives

The synthesis of acetamide derivatives, while often straightforward, can present several challenges that drive innovation in the field.

Challenges:

Harsh Reaction Conditions: Some traditional methods may require harsh conditions (e.g., high temperatures, strong acids or bases), which can be incompatible with sensitive functional groups, such as the furan ring, which is susceptible to degradation under acidic conditions.

Purification: Separating the final product from unreacted starting materials, reagents, and byproducts can be challenging and may require multi-step purification processes like column chromatography. nih.gov

Innovations:

Green Chemistry: A significant innovation is the use of biomass as a starting material for producing key precursors like furfurylamine, which reduces reliance on petrochemical sources. semanticscholar.org

Catalysis: The development of new catalysts and coupling agents allows for milder reaction conditions, higher yields, and improved selectivity, addressing the challenges of harsh conditions and side product formation.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch synthesis. This technology allows for precise control over reaction parameters, potentially minimizing side reactions and improving yield and purity.

Computational and Theoretical Investigations of N 2 Furylmethyl 2 Methylamino Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For N-(2-furylmethyl)-2-(methylamino)acetamide, DFT methods like B3LYP with a 6-311G(d,p) basis set can be used to optimize the molecular geometry and calculate key electronic properties. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding chemical reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For acetamide (B32628) derivatives, these calculations help predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis can further reveal details about intramolecular interactions, such as charge delocalization and hyperconjugative effects, which stabilize the molecule. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Table 1: Predicted Electronic Properties of this compound via DFT

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -0.1 to -1.0 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 3.0 to 4.5 D | Measures overall polarity of the molecule |

Note: The values presented are typical ranges observed for similar furan (B31954) and acetamide-containing compounds and represent hypothetical predictions for the target molecule.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial for screening potential drug candidates by estimating their binding affinity and interaction patterns within the active site of a biological target. nih.govjbcpm.com

For this compound, docking studies could be performed against various enzymes or receptors implicated in disease pathways. For instance, based on studies of similar furanyl acetamide derivatives, potential targets could include proteins involved in neuroinflammation, such as High Mobility Group Box 1 (HMGB1). nih.govresearchgate.net The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate different binding poses. The results are ranked by binding energy (in kcal/mol), with lower values indicating a more favorable interaction. Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| HMGB1 (2LY4) | -7.5 | LYS-12, GLU-45, TYR-78 | Hydrogen Bond, Pi-Alkyl |

| Cyclooxygenase-2 (5IKR) | -8.2 | ARG-120, TYR-355, SER-530 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase B (2V5Z) | -7.9 | TYR-435, ILE-199, CYS-172 | Hydrogen Bond, Pi-Sulfur |

Note: This table is illustrative, showing potential targets and interactions based on the compound's structural motifs.

Molecular Dynamics Simulations to Elucidate Dynamic Interaction Profiles

While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. chemrxiv.orgrsc.org

An MD simulation for the this compound-protein complex, identified through docking, would be performed in a simulated physiological environment (water, ions, at 310 K). mdpi.com The simulation trajectory would be analyzed to calculate metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. Further analysis of Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the protein are flexible or rigid upon ligand binding. These simulations are crucial for validating docking results and understanding the dynamic behavior that governs molecular recognition. researchgate.net

In Silico Prediction of Potential Biological Interaction Sites

Beyond docking with known targets, computational methods can predict potential biological interaction sites on a broader scale. Pharmacophore modeling, for instance, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for this compound would highlight its furan ring (aromatic feature), amide group (H-bond donor/acceptor), and secondary amine (H-bond donor/positive ionizable) as key features for interaction.

This model can then be screened against databases of protein structures to identify potential off-target interactions or to propose novel therapeutic targets for which the compound may have an affinity. This approach helps in building a comprehensive profile of the molecule's potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent analogues. nih.gov

To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with known biological activity against a specific target would be required. For each compound, various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated. Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. A successful QSAR model can predict the activity of this compound and suggest specific structural modifications to enhance its potency. nih.gov

Conformational Energy Landscape Analysis

A molecule's biological activity is often dictated by its three-dimensional shape or conformation. Conformational energy landscape analysis explores the full range of possible shapes a flexible molecule like this compound can adopt and their corresponding relative energies. nih.gov

This analysis can be performed using molecular mechanics force fields or quantum chemical methods. The goal is to identify low-energy, stable conformations (local minima on the potential energy surface) and the energy barriers required to transition between them. nih.gov Understanding the preferred conformations is critical because only specific shapes may fit into a protein's binding site. The results can be visualized as a free energy map, which shows the most probable conformations in a given environment. This information provides insight into the molecule's flexibility and the specific conformer that is likely responsible for its biological activity. nih.gov

Investigation of Biological Activities and Molecular Mechanisms in in Vitro and Non Human in Vivo Models

Identification and Characterization of Putative Biological Targets of N-(2-furylmethyl)-2-(methylamino)acetamide

No studies have been published that identify or characterize any putative biological targets of this compound.

Mechanistic Studies of Compound-Target Interactions (e.g., Enzyme Inhibition, Receptor Modulation)

There is no available data on the mechanistic interactions of this compound with any biological targets.

Cellular Phenotypic Screening in Non-Human Cell Line Systems

No cellular phenotypic screening data for this compound in any non-human cell line has been reported in the scientific literature.

Modulation of Intracellular Signaling Pathways by this compound

Information regarding the modulation of any intracellular signaling pathways by this compound is not available.

Biological Activity Assessment in Relevant Non-Human Organismal Models (e.g., Insecticidal Activity of Analogues)

There are no reports of the biological activity of this compound in any non-human organismal models.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

No structure-activity relationship or structure-property relationship studies have been conducted on derivatives of this compound.

Metabolic Transformation Pathways and Bioavailability Research in Non Human Systems

In Vitro Metabolic Stability Studies Using Non-Human Hepatic Systems

The initial evaluation of a compound's metabolic stability is crucial for predicting its in vivo behavior, such as half-life and clearance. nuvisan.com These studies are typically conducted using subcellular fractions (liver microsomes) or intact cells (hepatocytes) from various non-human species to model hepatic metabolism. nuvisan.combioivt.com

Liver microsomes primarily assess Phase I metabolism, which is largely driven by cytochrome P450 (CYP) enzymes. bioivt.com In contrast, hepatocytes, containing a fuller complement of metabolic enzymes and cofactors, can evaluate both Phase I and Phase II metabolic reactions. bioivt.comresearchgate.net The stability of a compound is determined by measuring its rate of disappearance over time. From this, key parameters like intrinsic clearance (CLint) and half-life (t½) are calculated. nuvisan.com

While no specific data for N-(2-furylmethyl)-2-(methylamino)acetamide is publicly available, the following table illustrates typical results from such studies for an example compound, UNC10201652, in mouse and rat liver microsomes and hepatocytes. nih.gov

| Biological System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein or 10⁶ cells) |

| Liver Microsomes | Mouse | 115 |

| Liver Microsomes | Rat | 194 |

| Hepatocytes | Mouse | 116 |

| Hepatocytes | Rat | 140 |

This interactive table presents illustrative data for the compound UNC10201652, as specific data for this compound is not available in the public domain. nih.gov

Identification and Characterization of Non-Human Metabolites of this compound

Identifying the metabolites of a parent drug is critical to understanding its clearance mechanisms and to assess whether any metabolites could be pharmacologically active or potentially toxic. Following incubation with hepatic systems, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect, quantify, and structurally characterize the metabolites formed. nuvisan.com

Metabolic transformations commonly involve oxidative reactions (Phase I) such as hydroxylation, N-dealkylation, and O-dealkylation, followed by conjugation reactions (Phase II) like glucuronidation. upol.cz For instance, studies on the compound UNC10201652 in non-human systems revealed the formation of multiple metabolites through processes like deethylation, oxidation, and glucuronidation. nih.gov In mouse and rat liver microsomal incubations, four distinct metabolites were detected. nih.gov

Elucidation of Enzymatic Systems Involved in Non-Human Biotransformation

Pinpointing the specific enzymes responsible for a compound's metabolism is essential for predicting potential drug-drug interactions. The primary enzymes involved in drug metabolism are the cytochrome P450 (CYP) superfamily for Phase I reactions and transferases like UDP-glucuronosyltransferases (UGTs) for Phase II. upol.cz

To identify the responsible enzymes, studies often involve incubations with specific chemical inhibitors or with recombinant enzymes. For example, control incubations conducted in the absence of the necessary cofactor NADPH can help determine the extent of non-CYP-mediated metabolism. nih.gov Furthermore, broad-spectrum CYP inhibitors like 1-aminobenzotriazole (B112013) (ABT) can be used in vivo to confirm the significance of CYP-mediated clearance. nih.gov In studies with UNC10201652, pre-treatment of mice with ABT significantly decreased its clearance, confirming that CYP450 enzymes play a major role in its elimination. nih.gov

Bioavailability and Distribution Studies in Preclinical Animal Models

Preclinical pharmacokinetic studies in animal models such as rats or mice are performed to understand how a compound is absorbed, distributed throughout the body, and eliminated in a whole-organism setting. frontiersin.org Following intravenous (i.v.) and oral (i.g.) administration, blood samples are collected over time to determine key pharmacokinetic parameters. frontiersin.org

These parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), the volume of distribution (Vz), clearance (CL), and elimination half-life (t½). frontiersin.org The absolute oral bioavailability (%F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration. frontiersin.org

The following table shows representative pharmacokinetic data for the compound N-Demethylsinomenine in rats, which illustrates the typical parameters assessed in such studies. frontiersin.org

| Administration Route | Parameter | Value (Mean) |

| Intravenous (0.5-2 mg/kg) | Half-life (T½z) | 1.55–1.73 h |

| Intravenous (0.5-2 mg/kg) | Volume of Distribution (Vz) | 5.62–8.07 L/kg |

| Intravenous (0.5-2 mg/kg) | Clearance (CLz) | 2.51–3.34 L/h/kg |

| Intragastric (10-40 mg/kg) | Time to Peak (Tmax) | 3 h |

| Intragastric (10-40 mg/kg) | Absolute Bioavailability (%F) | 30.46% |

This interactive table presents illustrative data for the compound N-Demethylsinomenine as a representative example. frontiersin.org

Comparative Metabolism Across Different Non-Human Biological Systems

Metabolic pathways can vary significantly between species. nih.gov Therefore, conducting metabolic stability and pharmacokinetic studies in multiple non-human species (e.g., mouse, rat, dog, monkey) is a standard practice. bioivt.com The goal of these comparative studies is to identify the preclinical species that most closely resembles human metabolism. This species is then considered the most appropriate model for further nonclinical safety and efficacy testing to better predict the drug's behavior in humans. researchgate.net

For example, the intrinsic clearance of UNC10201652 was found to be different in mouse and rat liver microsomes (115 and 194 µL/min/mg, respectively), highlighting species differences in metabolic rates. nih.gov Comparing such data with human-derived in vitro systems allows for a more informed selection of animal models for subsequent IND-enabling studies. bioivt.com

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) for Quantitative and Qualitative Analysis

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) stands as a cornerstone technique for the analysis of N-(2-furylmethyl)-2-(methylamino)acetamide. This powerful method combines the separation capabilities of liquid chromatography with the mass accuracy and sensitivity of a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) system. nih.govresearchgate.net This combination is ideal for both quantifying the compound in complex mixtures and identifying related substances, such as synthetic impurities or metabolites. nih.govresearchgate.net

For qualitative analysis , LC-HRMS provides high-accuracy mass measurements (typically <5 ppm), which allow for the confident determination of the elemental composition of the parent compound and any unknown related substances. researchgate.netmdpi.com An untargeted or "unbiased" screening approach can be used to profile all detectable compounds in a sample, which is invaluable for identifying previously unknown metabolites or degradation products. nih.govkoreascience.kr The fragmentation pattern (MS/MS spectrum) generated by the instrument offers structural information that helps in the definitive identification of these compounds. mdpi.com

For quantitative analysis , the high resolution of the mass spectrometer allows for the extraction of a very narrow mass-to-charge ratio (m/z) window for the analyte, which significantly reduces background noise and enhances selectivity, even in complex biological matrices. nih.gov This leads to high sensitivity and accuracy in determining the concentration of this compound. LC-HRMS methods can be validated to demonstrate excellent linearity, precision, and accuracy for quantitative purposes. nih.gov

A typical LC-HRMS method for this compound would utilize a reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724), both containing a small amount of formic acid to ensure the protonation of the analyte for positive-ion electrospray ionization (ESI). nih.gov

Table 1: Illustrative LC-HRMS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC Column | Reverse Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analyzer | Orbitrap or Q-TOF |

| Scan Mode | Full Scan (for qualitative) / SIM or PRM (for quantitative) |

| Mass Resolution | > 70,000 FWHM |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. nih.govthermofisher.com In the context of this compound, GC-MS is primarily used to investigate potential volatile metabolites or degradation products. chromatographyonline.com Metabolites could arise from enzymatic processes that cleave the molecule, potentially forming smaller, more volatile compounds such as furan (B31954) derivatives or simple amines.

Sample preparation for GC-MS analysis of volatile compounds from a liquid or solid matrix often involves a pre-concentration step. nih.gov Techniques like headspace (HS) sampling or solid-phase microextraction (SPME) are commonly used to selectively extract volatile analytes, enhancing the sensitivity of the method. oup.comsepscience.comrestek.com The extracted compounds are then separated on a capillary GC column (e.g., a nonpolar HP-5MS) before being detected by the mass spectrometer. mdpi.comresearchgate.net The standard ionization technique is electron impact (EI) at 70 eV, which creates reproducible fragmentation patterns that can be compared against spectral libraries for identification. researchgate.net

It is important to note that the analysis of furan-containing compounds by GC may require careful optimization of sample preparation, as certain derivatization techniques could potentially lead to the degradation of the furan ring.

Table 2: Representative GC-MS Method for Volatile Metabolite Profiling

| Parameter | Condition |

|---|---|

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

| GC Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Initial 40°C, ramped to 250°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-400 |

Capillary Electrophoresis for High-Efficiency Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules. nih.govyoutube.com It offers advantages such as extremely high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. tandfonline.comnih.gov this compound, containing a secondary amine group, is ionizable and can be readily analyzed by CE.

In the most common mode, Capillary Zone Electrophoresis (CZE), molecules are separated based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of a strong electric field. youtube.com By selecting an appropriate buffer pH, the amine group on the compound can be protonated, imparting a positive charge and allowing for its electrophoretic migration. nih.govresearchgate.net This technique is particularly powerful for separating the parent compound from closely related impurities that may have slight differences in their charge or hydrodynamic radius. CE can be coupled with various detectors, including UV-Vis absorbance or mass spectrometry, for sensitive detection and identification. asianpharmtech.comwisdomlib.org

Table 3: Typical Capillary Electrophoresis Separation Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm length) |

| Background Electrolyte (Buffer) | Phosphate or Borate buffer (e.g., 25 mM, pH 2.5) |

| Applied Voltage | 15-25 kV |

| Temperature | 25 °C |

| Injection Mode | Hydrodynamic (pressure) |

| Detection | UV Absorbance (e.g., at 220 nm) |

Chromatographic Method Development for this compound and its Analogues

Developing a robust chromatographic method is crucial for the routine analysis and quality control of this compound and its potential analogues or impurities. globalresearchonline.netchromatographyonline.com The goal is to create a method that can effectively separate the main compound from all related substances with good resolution, peak shape, and reproducibility. slideshare.net Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for this type of molecule. sielc.comrsc.org

The method development process is systematic and involves several stages:

Column Selection : A variety of stationary phases (e.g., C18, C8, Phenyl-Hexyl) are screened to find the one providing the best selectivity for the compound and its impurities. chromatographyonline.com

Mobile Phase Optimization : The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized. sielc.comresearchgate.net The pH of the aqueous phase is a critical parameter, as it controls the ionization state of the analyte's amine group and thus its retention and peak shape. chromatographyonline.com

Gradient Elution : A gradient program, where the proportion of the organic modifier is changed over time, is often developed to ensure that both early- and late-eluting impurities are effectively separated within a reasonable run time. ajphr.com

Temperature and Flow Rate : These parameters are fine-tuned to optimize resolution and analysis speed.

This systematic approach ensures the final method is selective, accurate, and robust for its intended purpose. researchgate.net

Table 4: Example of Parameter Optimization in RP-HPLC Method Development

| Parameter Varied | Condition 1 | Condition 2 | Observed Effect on Separation |

|---|---|---|---|

| Mobile Phase pH | pH 3.0 | pH 7.0 | Increased retention and potential peak tailing at higher pH due to deprotonation of the amine. |

| Organic Modifier | Acetonitrile | Methanol | Altered selectivity between the main peak and impurities due to different solvent properties. |

| Column Type | Standard C18 | Phenyl-Hexyl | Different retention patterns due to alternative separation mechanisms (π-π interactions on Phenyl-Hexyl). |

Spectroscopic Techniques for Real-Time Interaction Monitoring

Understanding how this compound interacts with biological targets, such as proteins, is often a key research objective. Spectroscopic techniques that can monitor these binding events in real-time and without the need for labels are invaluable. nih.gov Surface Plasmon Resonance (SPR) is a leading technology in this area. springernature.comnih.govnih.gov

SPR is an optical technique that detects changes in the refractive index on the surface of a sensor chip. nih.govportlandpress.com In a typical experiment, a target protein (the ligand) is immobilized on the chip surface. nicoyalife.com A solution containing this compound (the analyte) is then flowed over the surface. If the compound binds to the protein, the accumulation of mass on the surface causes a measurable change in the refractive index, which is recorded in real-time as a "sensorgram". portlandpress.com

From this data, crucial information about the binding interaction can be determined:

Binding Kinetics : The association rate (kₐ) and dissociation rate (kₑ) of the interaction.

Binding Affinity : The equilibrium dissociation constant (Kₑ), which indicates the strength of the binding.

Other techniques such as Bio-Layer Interferometry (BLI) and fluorescence-based methods can also provide real-time interaction data. nih.govmdpi.comnanoscience.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein-ligand interactions, providing detailed structural information about the binding event. springernature.com

Table 5: Hypothetical Kinetic Data from an SPR Experiment

| Parameter | Value | Description |

|---|---|---|

| Association Rate (kₐ) | 1.5 x 10⁵ M⁻¹s⁻¹ | The rate at which the compound binds to the target protein. |

| Dissociation Rate (kₑ) | 3.0 x 10⁻³ s⁻¹ | The rate at which the compound-protein complex falls apart. |

| Affinity (Kₑ) | 20 nM | The equilibrium dissociation constant (kₑ/kₐ), indicating a strong binding interaction. |

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific databases and publicly available literature, there is currently no specific research data available for the chemical compound This compound . This lack of information prevents a detailed analysis of its emerging research applications and future directions as outlined.

While the constituent chemical motifs of this compound, such as the furan ring, the methylamino group, and the acetamide (B32628) linkage, are present in various biologically active molecules, the specific combination and its potential synergistic or unique properties remain unexplored in the public domain. General research on related compound classes offers a hypothetical context but no direct evidence applicable to this specific molecule.

Therefore, it is not possible to provide an evidence-based article on the following requested topics for this compound:

Emerging Research Areas and Future Directions for N 2 Furylmethyl 2 Methylamino Acetamide

Interdisciplinary Research Collaborations and Data-Driven Discoveries

Without foundational research on its synthesis, characterization, and biological activity, any discussion on these advanced topics would be purely speculative and would not meet the required standards of scientific accuracy.

Further research is required to determine the potential of N-(2-furylmethyl)-2-(methylamino)acetamide in any of the aforementioned areas. As of the current date, this compound remains an uncharacterized entity in the scientific literature.

Q & A

Q. How can I design a synthesis protocol for N-(2-furylmethyl)-2-(methylamino)acetamide to ensure high yield and purity?

To optimize synthesis, prioritize reaction conditions such as solvent choice (polar aprotic solvents like acetonitrile for nucleophilic substitution), temperature control (e.g., room temperature for stability-sensitive intermediates), and catalysts (e.g., K₂CO₃ for deprotonation). Multi-step protocols involving amidation or alkylation reactions are common for acetamide derivatives. Purification via column chromatography or recrystallization ensures purity, while analytical techniques like NMR and HPLC validate structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of furylmethyl, methylamino, and acetamide groups via chemical shifts (e.g., furan protons at δ 6.2–7.4 ppm) .

- IR Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- HPLC : Assess purity and monitor reaction progress .

Q. What are the key considerations for analyzing the compound’s stability under different storage conditions?

Evaluate stability by testing:

- Temperature sensitivity : Store at −20°C for long-term stability, as acetamides may hydrolyze at elevated temperatures .

- Light exposure : Use amber vials to prevent photodegradation of the furan ring .

- Humidity control : Desiccants prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Structural analogs : Substitutents (e.g., chloro vs. methoxy groups) alter bioactivity. For example, chloro-substituted analogs show enhanced antimicrobial activity compared to methoxy derivatives .

- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., Mosmann’s MTT assay) to reduce variability .

- Computational validation : Use molecular docking to predict binding affinities and validate experimental results .

Q. How do structural modifications (e.g., furan ring substitution) affect pharmacokinetics?

- Lipophilicity : Fluorine or chlorine substituents increase logP, enhancing membrane permeability .

- Metabolic stability : Electron-withdrawing groups (e.g., -F) reduce CYP450-mediated metabolism, prolonging half-life .

- Solubility : Hydroxy or amino groups improve aqueous solubility but may reduce blood-brain barrier penetration .

Q. How can computational methods predict biological targets for this compound?

- Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase) .

- QSAR models : Correlate structural descriptors (e.g., polar surface area) with observed activities like antimicrobial potency .

- AI-driven platforms : Predict toxicity profiles using deep learning on PubChem datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。